Thionicotinamid-TPN sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionicotinamid-TPN sodium salt can be synthesized through a multi-step process involving the reaction of thionicotinamide with adenine dinucleotide phosphate. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The compound is soluble in water at a concentration of 50 mg/mL, yielding a clear, yellow to dark yellow solution .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to remove impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Thionicotinamid-TPN sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers .
Scientific Research Applications
Thionicotinamid-TPN sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in studies involving cellular metabolism and enzyme activity.
Medicine: this compound is used in research related to metabolic disorders and drug development.
Industry: It finds applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Thionicotinamid-TPN sodium salt functions as an analog of nicotinamide adenine dinucleotide phosphate (NADP). It stimulates partial calcium release and blocks successive challenges with nicotinic acid adenine dinucleotide phosphate (NAADP). This action is due to the presence of NAADP as a contaminant, which challenges the NAADP antagonist functions of this compound .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP): A coenzyme involved in redox reactions.
Nicotinamide adenine dinucleotide (NAD): Another coenzyme with similar functions.
Thionicotinamide adenine dinucleotide: A related compound with similar biochemical properties.
Uniqueness: Thionicotinamid-TPN sodium salt is unique due to its specific role in blocking nicotinate adenine dinucleotide phosphate (NAADP)-induced calcium release, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H27N7NaO16P3S |
---|---|
Molecular Weight |
781.5 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N7O16P3S.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(42-45(32,33)34)13(30)11(41-21)6-39-46(35,36)44-47(37,38)43-15-10(5-29)40-20(14(15)31)27-3-1-2-9(4-27)18(23)48;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChI Key |
YIVBWJAEEXUSSB-QYZPTAICSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)C(=S)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)C(=S)N.[Na+] |
Origin of Product |
United States |
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